molecular formula C15H13F3N4O2 B2990614 (3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone CAS No. 2034556-99-3

(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

Cat. No.: B2990614
CAS No.: 2034556-99-3
M. Wt: 338.29
InChI Key: INXXVHJKFGZWKZ-UHFFFAOYSA-N
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Description

The compound "(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone" is an organic molecule characterized by a combination of pyrimidine, pyrrolidine, and pyridine rings. This unique structure confers the compound with distinctive chemical properties, making it valuable in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone" typically involves the following steps:

  • Pyrimidine Ring Functionalization:

  • Pyrrolidine Ring Formation: : The pyrrolidine ring is formed using a cyclization reaction, often facilitated by the presence of a base and a suitable solvent.

  • Pyridine Ring Modification:

  • Final Coupling Reaction: : The assembled components are then subjected to a coupling reaction, forming the final compound.

Industrial Production Methods

Industrial-scale production of this compound may involve:

  • High-pressure reactors for efficient and controlled synthesis.

  • Automated chromatography systems for purification.

  • Advanced spectroscopic techniques for quality control and assurance.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Undergoes oxidation to form oxidized derivatives, often using reagents such as potassium permanganate or chromium trioxide.

  • Reduction: : Reduction can be achieved using hydrogenation methods, often employing palladium on carbon as a catalyst.

  • Substitution: : The compound participates in nucleophilic substitution reactions, typically using strong nucleophiles such as amines or thiols.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

  • Reduction: : Hydrogen gas (H₂), Palladium on carbon (Pd/C)

  • Substitution: : Alkyl halides, Alcohols

Major Products

  • Oxidation Products: : Hydroxylated derivatives

  • Reduction Products: : Reduced amino and hydroxyl compounds

  • Substitution Products: : Alkylated or arylated derivatives

Scientific Research Applications

Chemistry

  • Used as an intermediate in organic synthesis.

  • Serves as a ligand in coordination chemistry.

Biology

  • Acts as a probe in biochemical assays.

  • Used in the study of enzyme kinetics and binding interactions.

Medicine

  • Investigated for potential therapeutic effects due to its unique structure.

  • Used in drug development studies.

Industry

  • Employed as a catalyst in various industrial processes.

  • Used in the synthesis of specialty chemicals.

Mechanism of Action

The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. These interactions are often mediated by hydrogen bonding, van der Waals forces, and hydrophobic interactions. The presence of functional groups such as the pyrimidine and pyridine rings allows for specific binding to active sites, thereby modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3-(Pyridin-2-yloxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

  • (3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

  • (3-(Pyrimidin-2-yloxy)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

Uniqueness

  • The combination of pyrimidine and pyrrolidine rings in "(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone" provides distinct binding properties.

  • The trifluoromethyl group enhances the compound's metabolic stability and lipophilicity, making it particularly valuable in medicinal chemistry.

By analyzing the preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparisons with similar compounds, we can appreciate the unique attributes of "this compound." This compound continues to play a significant role in various scientific and industrial fields.

Properties

IUPAC Name

(3-pyrimidin-2-yloxypyrrolidin-1-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N4O2/c16-15(17,18)12-3-2-10(8-21-12)13(23)22-7-4-11(9-22)24-14-19-5-1-6-20-14/h1-3,5-6,8,11H,4,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INXXVHJKFGZWKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CC=N2)C(=O)C3=CN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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